Aladapcin

Description

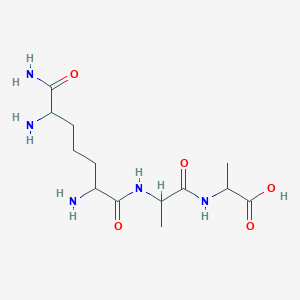

Structure

2D Structure

3D Structure

Properties

CAS No. |

114540-27-1 |

|---|---|

Molecular Formula |

C13H25N5O5 |

Molecular Weight |

331.37 g/mol |

IUPAC Name |

2-[2-[(2,6,7-triamino-7-oxoheptanoyl)amino]propanoylamino]propanoic acid |

InChI |

InChI=1S/C13H25N5O5/c1-6(11(20)18-7(2)13(22)23)17-12(21)9(15)5-3-4-8(14)10(16)19/h6-9H,3-5,14-15H2,1-2H3,(H2,16,19)(H,17,21)(H,18,20)(H,22,23) |

InChI Key |

JPUODCQOVNYKMH-UHFFFAOYSA-N |

SMILES |

CC(C(=O)NC(C)C(=O)O)NC(=O)C(CCCC(C(=O)N)N)N |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)O)NC(=O)C(CCCC(C(=O)N)N)N |

Synonyms |

aladapcin |

Origin of Product |

United States |

Isolation and Structural Elucidation of Aladapcin

Biosynthetic Pathways of Aladapcin

Genetic and Enzymatic Basis of Aladapcin Biosynthesis in Nocardia sp. SANK 60484

Detailed information regarding the specific biosynthetic gene cluster (BGC) responsible for this compound production in Nocardia sp. SANK 60484 has not been publicly documented. Genome mining of various Nocardia species has revealed a vast and diverse reservoir of BGCs, indicating a significant potential for producing a wide array of secondary metabolites. nih.govresearchgate.net These clusters often contain genes encoding for non-ribosomal peptide synthetases (NRPSs), which are large, multi-domain enzymes responsible for assembling peptide-based natural products like this compound.

It is hypothesized that a dedicated NRPS system is responsible for the biosynthesis of this compound. Such a system would likely feature specific modules for the activation and incorporation of its constituent amino acid precursors: two molecules of D-alanine and one molecule of meso-diaminopimelic acid. The enzymatic machinery would also include domains for peptide bond formation and the eventual release of the final tripeptide. However, without the identification and characterization of the specific alp (this compound) gene cluster, the precise nature of these enzymes remains speculative.

Precursor Incorporation Studies in this compound Pathway Elucidation (D-alanine, meso-diaminopimelic acid)

The chemical structure of this compound directly points to the incorporation of specific precursors. The initial characterization of the compound isolated from Nocardia sp. SANK 60484 revealed that it consists of two moles of D-alanine and one mole of meso-diaminopimelic acid (meso-DAP). nih.gov This composition is central to understanding its biosynthesis.

Precursor Origins:

D-alanine: This non-proteinogenic amino acid is typically synthesized from L-alanine by an alanine (B10760859) racemase enzyme. nih.gov Its presence in this compound suggests the activity of such an enzyme within Nocardia sp. SANK 60484 to supply the necessary D-enantiomer for the biosynthetic pathway.

meso-Diaminopimelic acid (meso-DAP): This is a key component of the peptidoglycan cell wall in many bacteria, including those of the genus Nocardia. frontiersin.org It is synthesized through a dedicated pathway branching from the aspartate metabolic pathway. The incorporation of meso-DAP into a secondary metabolite like this compound indicates that the biosynthetic machinery can recruit this essential cell wall precursor.

While formal precursor incorporation studies using isotopically labeled D-alanine and meso-DAP have not been detailed in the literature for this compound, the chemical composition provides strong evidence that these molecules are the direct building blocks. nih.gov

| Precursor Molecule | Likely Origin | Role in this compound Structure |

| D-alanine | Racemization of L-alanine | Forms two of the three peptide units |

| meso-Diaminopimelic acid | Aspartate metabolic pathway | Forms the central backbone of the tripeptide |

Metabolic Flux Analysis in this compound-Producing Organisms

To date, there are no published studies that have applied metabolic flux analysis (MFA) to investigate this compound production in Nocardia sp. SANK 60484. MFA is a powerful technique used to quantify the flow of metabolites through various biochemical pathways in a cell. nih.govrsc.org By using isotope-labeled substrates, such as ¹³C-glucose, researchers can trace how carbon is distributed throughout the metabolic network, identifying bottlenecks and optimizing pathways for enhanced production of a target compound. nih.govmdpi.com

In the context of this compound, an MFA study could provide valuable insights into:

The primary metabolic pathways that contribute carbon backbones for the synthesis of precursors like L-aspartate (for meso-DAP) and L-alanine.

The efficiency of the conversion of these precursors into this compound versus their consumption by primary metabolic processes like cell wall synthesis.

Potential regulatory nodes that could be targeted through metabolic engineering to increase the flux towards this compound biosynthesis.

Without such studies, the quantitative understanding of the metabolic dynamics underlying this compound production remains an area for future research.

Heterologous Expression and Pathway Engineering for this compound Biosynthesis

The heterologous expression and pathway engineering of the this compound biosynthetic pathway have not been reported in scientific literature. Heterologous expression involves cloning the biosynthetic gene cluster from the native producer (Nocardia sp. SANK 60484) into a more genetically tractable and faster-growing host organism, such as E. coli or Streptomyces coelicolor. nih.govmdpi.com This strategy is often employed to facilitate the study of a biosynthetic pathway or to improve the production yield of a natural product. nih.gov

Successful heterologous expression of the this compound pathway would first require the identification of the complete gene cluster. Subsequently, pathway engineering efforts could be undertaken to optimize production by:

Refactoring the gene cluster with stronger promoters.

Optimizing codon usage for the heterologous host.

Engineering the host's metabolism to increase the intracellular pools of D-alanine and meso-DAP.

These advanced synthetic biology techniques hold potential for future research but have not yet been applied to the study or production of this compound.

Mechanisms of Action of Aladapcin

Immunomodulatory Mechanisms of Aladapcin in Host Resistance

This compound is a microbial metabolite identified as a tripeptide that enhances host resistance against bacterial infections. nih.gov It was isolated from the soil microorganism Nocardia sp. SANK 60484 and named for its amino acid composition, which consists of two molecules of D-alanine and one molecule of meso-diaminopimelic acid (DAP). nih.gov Its immunomodulatory properties are central to its biological activity.

The immunomodulatory effects of this compound are likely attributable to its unique chemical structure, specifically the presence of meso-diaminopimelic acid (DAP). DAP is a component of peptidoglycan in the cell walls of Gram-negative and certain Gram-positive bacteria. nih.govwikipedia.org In host organisms, DAP is recognized by the innate immune system as a pathogen-associated molecular pattern (PAMP).

The primary molecular target for DAP is the Nucleotide-binding oligomerization domain-containing protein 1 (NOD1). taylorandfrancis.comfrontiersin.org NOD1 is a cytosolic pattern recognition receptor (PRR) expressed in various host cells, including epithelial and immune cells. taylorandfrancis.com By containing a DAP moiety, this compound can act as a ligand for NOD1, initiating an immune response.

Table 1: Key Molecular Components and Targets

| Component of this compound | Host Molecular Target | Cell Location |

|---|

The binding of the DAP component of this compound to the NOD1 receptor triggers a conformational change that initiates a downstream signaling cascade, enhancing the host's defense mechanisms. taylorandfrancis.comfrontiersin.org This activation is a key step in mounting an effective innate immune response against bacterial pathogens.

Upon activation by a ligand like this compound, NOD1 recruits the receptor-interacting protein kinase 2 (RIPK2). taylorandfrancis.com This interaction leads to the activation of the nuclear factor-kappa B (NF-κB) signaling pathway. taylorandfrancis.comfrontiersin.org The NF-κB pathway is a critical regulator of inflammatory and immune responses, leading to the transcription of genes for pro-inflammatory cytokines, chemokines, and antimicrobial peptides. nih.gov

This cascade ultimately enhances the host's ability to combat bacterial infections. In experimental models, this compound was shown to enhance host resistance against Escherichia coli, a Gram-negative bacterium whose cell wall contains DAP-type peptidoglycan. nih.gov The activation of the NOD1 pathway by this compound provides a plausible mechanism for this observed protective effect.

Table 2: Research Findings on this compound's Immunomodulatory Effect

| Finding | Research Context | Implication |

|---|---|---|

| Enhances host resistance against E. coli infection. nih.gov | In vivo mouse models. nih.gov | Demonstrates protective immunomodulatory activity. nih.gov |

Comparative Immunopharmacological Studies of this compound with Other Peptidic Adjuvants

Currently, publicly available scientific literature lacks specific comparative immunopharmacological studies detailing the activity of this compound against other peptidic adjuvants. Research into the immunomodulatory effects and mechanisms of action of this compound, a tripeptide derivative, has not yielded sufficient data to draw direct comparisons with well-characterized peptidic adjuvants such as Muramyl dipeptide (MDP) and its analogues.

While the broader class of N-acyl-L-alanyl-D-isoglutamine derivatives, which share some structural similarities with this compound, has been studied for their ability to stimulate the innate immune system, this information is not directly applicable to this compound itself. The specific structure of this compound, N-(N-L-Alanyl-D-alpha-glutamyl)-N'-1-carboxyheptyl-L-lysinamide, dictates its unique pharmacological profile, which remains to be elucidated in comparative studies.

Consequently, data tables and detailed research findings comparing the immunopharmacological properties of this compound with other peptidic adjuvants cannot be generated at this time. Further research is required to characterize the adjuvant properties of this compound and to understand its mechanism of action in relation to other immune-stimulating peptides.

Structure Activity Relationship Sar Studies of Aladapcin and Its Analogues

Rational Design and Synthesis Strategies for Aladapcin Derivatives and Analogues

While specific rational design and synthesis strategies for this compound derivatives are not detailed in current research, general principles for creating analogues of peptide-based compounds are well-established. These strategies aim to enhance biological activity, improve pharmacokinetic properties, or probe the mechanism of action. researchgate.net For a peptide like this compound, this would involve modifying its amino acid components.

Key strategies applicable to the design of this compound analogues include:

Amino Acid Substitution: Replacing specific amino acids (e.g., substituting L-alanine with other amino acids) to determine the impact on biological activity.

Modification of Side Chains: Altering the side chains of the amino acid residues to explore steric and electronic effects.

Stereochemical Modifications: Investigating the role of stereochemistry by replacing D-alanine or meso-DAP with their other stereoisomers.

Bioisosteric Replacement: Substituting key functional groups with bioisosteres to improve metabolic stability or binding affinity. For instance, the carboxylic acid groups of meso-DAP could be replaced with thiazole (B1198619) or oxazole (B20620) groups. mdpi.com

The synthesis of such analogues typically involves solid-phase or solution-phase peptide synthesis methodologies. chemrevlett.comnih.govatlantis-press.comresearchgate.net The choice of strategy depends on the complexity of the desired analogue. For example, creating derivatives of meso-DAP can be synthetically challenging due to its complex stereochemistry, necessitating specialized protective group strategies. ebi.ac.uk

Investigation of Specific Amino Acid Residues' Contribution to this compound's Biological Activities

The biological activities of peptides are determined by the specific contributions of their constituent amino acid residues. For this compound, the D-alanine and meso-DAP moieties are of particular interest due to their well-documented roles in bacterial cell wall structure and as targets for antibiotics.

D-alanine is a critical component of the pentapeptide chains in bacterial peptidoglycan. drugbank.comnih.gov The terminal D-alanyl-D-alanine (D-Ala-D-Ala) dipeptide is particularly important for the cross-linking reactions catalyzed by transpeptidases (also known as penicillin-binding proteins or PBPs), which give the cell wall its structural rigidity. researchgate.net

The functional significance of D-alanine includes:

Enzyme Recognition: The D-Ala-D-Ala terminus is the substrate for D-alanyl-D-alanine carboxypeptidases and transpeptidases. drugbank.com

Antibiotic Targeting: This dipeptide is the specific binding site for glycopeptide antibiotics like vancomycin (B549263), which sterically hinders the cross-linking process, thereby inhibiting cell wall synthesis. researchgate.net

Bacterial Resistance: Some bacteria achieve resistance to vancomycin by replacing the terminal D-alanine with D-lactate, which reduces the binding affinity of the antibiotic. mdpi.com

Given this context, the D-alanine residues within this compound are likely crucial for its interaction with bacterial enzymes involved in cell wall metabolism. Any modification to these residues would be expected to significantly alter its biological activity.

meso-Diaminopimelic acid (meso-DAP) is an essential amino acid found in the peptidoglycan of most Gram-negative bacteria and some Gram-positive bacteria. wikipedia.orgiarc.fr It serves as the cross-linking point between adjacent peptide chains in the cell wall. wikipedia.org The biosynthesis of meso-DAP is unique to bacteria, making the enzymes in this pathway attractive targets for the development of novel antibiotics. ebi.ac.uk

The structural and functional importance of meso-DAP is highlighted by:

Structural Integrity: It forms the covalent bridge that links different strands of the peptidoglycan mesh, which is vital for maintaining the shape and osmotic stability of the bacterial cell. wikipedia.org

Target for Antibiotics: Inhibitors targeting enzymes in the DAP biosynthetic pathway, such as DAP epimerase, have been investigated as potential antibacterial agents. nih.gov

Immune Recognition: In host organisms, meso-DAP is recognized by the innate immune receptor NOD1, triggering an inflammatory response against invading bacteria.

The presence of meso-DAP in this compound suggests that the compound may mimic a fragment of bacterial peptidoglycan, potentially allowing it to interact with enzymes or receptors that recognize this structure. The free amino and carboxyl groups of the meso-DAP residue are critical for its function, and their modification would likely have a profound impact on this compound's biological profile.

Table 1: Key Amino Acid Residues in this compound and Their Functional Roles

| Amino Acid Residue | Known Functional Role in Bacteria | Potential Significance in this compound's Activity |

|---|---|---|

| D-Alanine | Essential component of the D-Ala-D-Ala terminus in peptidoglycan precursors; substrate for transpeptidases. researchgate.net | Likely crucial for binding to bacterial enzymes involved in cell wall synthesis; potential site for antibiotic mimicry. |

| meso-Diaminopimelic Acid | Key cross-linking amino acid in the peptidoglycan of many bacteria; essential for cell wall integrity. wikipedia.orgiarc.fr | May enable this compound to act as a competitive inhibitor of peptidoglycan cross-linking enzymes. |

Conformational Flexibility and its Influence on this compound-Target Interactions

The interaction between a peptide and its biological target is highly dependent on the peptide's conformational flexibility. While specific studies on this compound's conformation are unavailable, the principles of peptide-protein interactions suggest that its flexibility would play a critical role in binding.

Peptides can exist in an ensemble of conformations in solution. Upon approaching a target binding site, a process of "conformational selection" or "induced fit" occurs.

Conformational Selection: The target receptor selectively binds to a pre-existing conformation of the peptide that is complementary to its binding site.

Induced Fit: The initial binding of the peptide induces a conformational change in both the peptide and the target to achieve a more stable complex.

The degree of flexibility is a key determinant of binding affinity and specificity. A highly flexible peptide may have a higher entropic penalty upon binding, as it loses conformational freedom. Conversely, a more rigid analogue might bind with higher affinity if its constrained conformation matches the receptor-bound state. For this compound, the linear nature of the peptide suggests a degree of flexibility, which could be essential for it to adapt to the active site of its putative target enzyme(s).

Computational Chemistry and Molecular Modeling Approaches in this compound SAR

In the absence of experimental data, computational chemistry and molecular modeling offer powerful tools to predict the SAR of this compound. nih.gov These approaches can be used to explore its conformational landscape and simulate its interactions with potential biological targets.

Common computational techniques that could be applied to this compound include:

Homology Modeling: If the target of this compound is a bacterial enzyme (e.g., a transpeptidase), and its structure is unknown, a homology model could be built based on the known structures of related proteins. nih.gov

Molecular Docking: This technique can be used to predict the preferred binding mode and affinity of this compound and its virtual analogues within the active site of a target protein. This helps in identifying key interactions, such as hydrogen bonds and salt bridges, that stabilize the complex. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the this compound-target complex over time, revealing information about conformational changes upon binding and the stability of the interaction. nih.gov

Quantitative Structure-Activity Relationship (QSAR): If a set of this compound analogues with known biological activities were to be synthesized, QSAR models could be developed to correlate their structural features with their activity, guiding the design of more potent compounds.

These computational methods are instrumental in modern drug design, allowing for the rational design of new derivatives with improved properties before undertaking extensive synthetic efforts. mdpi.comnih.govrsc.org

Table 2: Application of Computational Methods to this compound SAR Studies

| Computational Method | Potential Application for this compound | Insights Gained |

|---|---|---|

| Homology Modeling | Building a 3D model of a putative bacterial target enzyme. | Provides a structural basis for further computational studies. nih.gov |

| Molecular Docking | Predicting the binding pose of this compound in the active site of its target. | Identifies key amino acid residues involved in binding and suggests potential modifications to improve affinity. mdpi.comnih.gov |

| Molecular Dynamics | Simulating the dynamic behavior of the this compound-target complex. | Assesses the stability of the predicted binding mode and reveals conformational changes upon binding. nih.gov |

| QSAR | Correlating structural properties of this compound analogues with their biological activity. | Guides the design of new analogues with enhanced potency. |

Advanced Research Methodologies for Aladapcin Investigation

Development and Optimization of In Vitro Cell-Based Assays for Aladapcin Activity Assessment

In vitro cell-based assays are fundamental tools in the early stages of drug discovery and development, offering a physiologically relevant environment to assess the biological activity and potential effects of compounds like this compound. Unlike cell-free biochemical assays, cell-based assays reflect the complexity of biological systems, encompassing cellular organelles and functional units, which allows for a more accurate modeling of cellular behavior bmglabtech.com. These assays are crucial for identifying initial "hits" with confirmed activity against a biological target and for subsequent lead optimization bmglabtech.com.

The development and optimization of such assays for this compound would involve selecting appropriate cell lines that express the putative molecular target or pathways relevant to this compound's hypothesized mechanism of action. Assays can be designed to measure various cellular responses, including but not limited to:

Cell Viability and Cytotoxicity : Assays like the MTT assay, neutral red assay, or sulforhodamine B (SRB) assay are commonly used to determine the concentration of a compound that affects cell population viability (e.g., IC50 values). These methods assess metabolic activity, lysosomal integrity, or total protein content, respectively researchgate.net.

Cell Proliferation : Measuring changes in cell count or DNA synthesis can indicate this compound's impact on cell growth.

Gene Expression and Protein Modulation : Techniques such as quantitative PCR, Western blotting, or immunofluorescence can assess this compound's effects on the expression levels or localization of specific genes and proteins within cells jmb.or.kr. High-content screening (HCS) platforms, integrating advanced microscopy with cell-based assays, enable monitoring of cellular events with spatial and temporal resolution, providing insights into cellular morphology, protein expression, and post-translational modifications jmb.or.kr.

Signaling Pathway Activation : Reporter gene assays or phosphorylation-specific antibodies can be used to monitor the activation or inhibition of specific intracellular signaling cascades influenced by this compound.

Functional Assays : Depending on the expected activity of this compound, specific functional assays could be developed. For instance, if this compound is hypothesized to modulate immune responses, T cell suppression assays could be optimized to test its effect on T cell function and activation nih.gov.

Optimization involves ensuring assay robustness, sensitivity, and reproducibility. This includes determining optimal cell density, incubation times, and compound concentrations, as well as validating readouts against known reference compounds. The ability to miniaturize and multiplex these assays makes them suitable for high-throughput screening (HTS) bmglabtech.com.

Utilization of Non-Human Animal Models for In Vivo Efficacy and Mechanistic Studies of this compound

Non-human animal models are indispensable for transitioning from in vitro observations to a more comprehensive understanding of a compound's efficacy, pharmacokinetics, and mechanistic insights within a living system. For this compound, these models would serve to validate findings from cell-based assays and explore its effects in a complex physiological context.

Key aspects of utilizing non-human animal models include:

Efficacy Studies : Animal models, particularly mouse models, are extensively used to define the role of specific pathways or diseases and to evaluate the therapeutic potential of new drugs nih.govnih.gov. For this compound, this would involve administering the compound to disease models relevant to its intended therapeutic application and assessing its ability to ameliorate disease symptoms or progression. For example, if this compound targets a specific disease, appropriate animal models mimicking that condition would be employed to measure its in vivo efficacy vdoc.pub.

Mechanistic Elucidation : Animal models provide opportunities to dissect the molecular and cellular mechanisms underlying this compound's effects. This can involve:

Pharmacodynamic Biomarker Analysis : Measuring changes in relevant biomarkers in tissues or biofluids to confirm target engagement and pathway modulation in vivo.

Tissue-Specific Effects : Investigating how this compound distributes and acts in different organs and tissues, which is not possible in isolated cell systems.

Knockout or Transgenic Models : Utilizing genetically modified animal models (e.g., knockout mice) can help confirm the involvement of specific genes or proteins in this compound's mechanism of action or in the disease pathway it targets nih.govnih.gov.

Model Selection : The choice of animal model (e.g., rodents, non-human primates) depends on the specific research question, the disease being studied, and the translational relevance to human physiology. For instance, hairless rats have been used in studies of transdermal drug delivery to confirm the ability of compounds to penetrate skin and achieve therapeutic levels justia.com.

High-Throughput Screening (HTS) Platforms for Identifying this compound-like Modulators

High-Throughput Screening (HTS) platforms are pivotal in modern drug discovery for efficiently identifying novel chemical entities that modulate a specific biological target or pathway. For this compound, or compounds with similar mechanisms, HTS would be employed to screen vast libraries of molecules to find those that exhibit similar or enhanced activity.

The process typically involves:

Miniaturization of Assays : Converting cell-based or biochemical assays into formats suitable for automation, often in 96-, 384-, or 1536-well microplates istem.eu.

Automated Liquid Handling and Robotics : Utilizing robotic systems for precise and rapid dispensing of compounds and reagents, enabling the testing of thousands to millions of compounds in a short period istem.eubiorxiv.org.

Detection Systems : Employing sensitive detection technologies such as fluorescence, luminescence, or absorbance readers to quantify the biological response in each well istem.eu. For example, platforms like Qube 384 and FLIPR Penta are used for detecting modulators of ion channels metrionbiosciences.com.

Compound Libraries : Screening diverse chemical libraries, including small molecules, natural products, or peptide libraries, to identify potential "hits" nih.gov. Repositionable compound libraries are often tested in biological models with specific therapeutic targets istem.eu.

Data Analysis : Sophisticated software is used to analyze the large datasets generated, identify active compounds (hits), and calculate parameters like EC50 or IC50 values. HTS platforms can also identify allosteric modulators, which pose specific challenges for screening nih.gov.

HTS platforms are designed to be robust and reproducible, with performance often assessed by Z' values. For instance, clonogenic HTS, used to identify radiation modulators in cancer, has demonstrated excellent robustness (Z' values >0.5) and high reproducibility (>95%) biorxiv.org. This approach allows for the rapid identification of compounds that could serve as starting points for further optimization, potentially leading to new therapeutic agents or modulators with similar activity to this compound.

Advanced Spectroscopic and Biophysical Techniques for this compound-Molecular Target Interaction Analysis

Understanding the precise molecular interactions between this compound and its biological target(s) is crucial for rational drug design and mechanistic understanding. Advanced spectroscopic and biophysical techniques provide detailed insights into binding affinities, kinetics, stoichiometry, and structural changes upon binding.

Key techniques that would be applied to this compound include:

Mass Spectrometry (MS) : MS techniques, particularly native mass spectrometry (nMS), are used to study non-covalent interactions and provide information on molecular weights, binding, and interaction stoichiometry of ligand-target complexes unige.chdrugtargetreview.com. MS can characterize novel classes of therapeutics and extend omics approaches to biomolecule analysis unige.ch.

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR can provide detailed structural information about protein-ligand complexes and elucidate binding modes and specificity drugtargetreview.combioscipublisher.com. Different NMR measurement modes (ligand-observed and protein-observed) help in structure-activity relationship (SAR) investigations, offering insights into binding affinity and conformational changes drugtargetreview.com.

Surface Plasmon Resonance (SPR) : SPR is an optical biosensor technique that measures changes in refractive index near a metal surface upon molecular binding, allowing for real-time, label-free study of ligand-analyte interactions bioscipublisher.commdpi.com. It is widely used to determine binding kinetics (association and dissociation rates) and affinities (KD) bioscipublisher.com.

Isothermal Titration Calorimetry (ITC) : ITC is a thermodynamic technique that directly measures the heat released or absorbed during molecular interactions, providing comprehensive thermodynamic parameters such as binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) bioscipublisher.comnih.gov. It is a label-free method suitable for a wide range of interactions nih.gov.

MicroScale Thermophoresis (MST) : MST is a robust biophysical technique that investigates molecular interactions by monitoring the movement of a fluorescent molecule along a temperature gradient. Changes in the fluorescent molecule's movement upon ligand binding, due to alterations in size, charge, shape, or hydration layer, provide insights into binding affinities drugtargetreview.comnih.gov.

X-ray Crystallography : This technique provides high-resolution, atomic-level structural details of protein-ligand complexes bioscipublisher.commdpi.com. By analyzing diffraction patterns from co-crystals of the target protein with this compound, researchers can visualize the exact binding site and interactions, which is invaluable for structure-based drug design mdpi.com.

These advanced techniques collectively offer a powerful suite of tools to characterize this compound's interaction with its molecular targets, providing critical data for understanding its mechanism of action and guiding further optimization.

Broader Academic Implications and Future Research Trajectories of Aladapcin

Exploration of Novel Biological Activities Beyond Taste Modulation and Immunomodulation

To date, the primary documented biological activity of Aladapcin is its capacity to bolster the host's immune response to bacterial challenge. nih.gov However, the multifaceted nature of microbial secondary metabolites suggests that this compound may possess a wider range of biological functions that are yet to be discovered. The exploration of activities beyond its known immunomodulatory role is a critical next step. Future research could investigate potential antimicrobial, antiviral, or antifungal properties of this compound, either in its natural form or as a scaffold for synthetic derivatives. Furthermore, its structural similarity to bacterial cell wall components could imply a role in other cellular processes, such as cell signaling or enzyme inhibition, which warrants investigation.

This compound in the Context of Peptide-Based Natural Product Discovery Research

Natural products, particularly peptides of microbial origin, have historically been a rich source of therapeutic agents. rsc.orgnih.gov this compound serves as a noteworthy example within the ongoing renaissance of peptide-based natural product discovery. nih.govbiorxiv.org The discovery of this compound through a novel screening system designed to detect compounds that enhance host resistance highlights the value of innovative screening methodologies in uncovering bioactive molecules. nih.gov As a non-ribosomally synthesized peptide, this compound's biosynthesis is of significant interest. Elucidating the enzymatic machinery responsible for its production in Nocardia sp. could provide valuable tools for synthetic biology and the generation of novel peptide analogs with enhanced or new biological activities. This aligns with the broader goals of synthetic-bioinformatic natural product research, which combines genomic data with chemical synthesis to accelerate the discovery of new bioactive compounds. rsc.org

This compound's Role in Modulating Host Resistance to Pathogenic Mechanisms

The initial findings that this compound enhances host resistance to bacterial infection open up a significant area of research into its potential to counteract the sophisticated strategies employed by pathogens to cause disease. nih.gov

Pathogens have evolved a diverse array of mechanisms to evade the host immune system, including altering their surface antigens, producing immunosuppressive molecules, and interfering with host cell signaling pathways. nih.govfrontiersin.orgnih.gov this compound's ability to enhance host resistance suggests it may counteract these evasive maneuvers. Future studies should aim to elucidate the specific immunological pathways augmented by this compound. For instance, it would be valuable to determine if this compound enhances phagocytic activity, stimulates the production of specific cytokines or chemokines, or modulates the function of innate immune cells. Understanding these mechanisms will be crucial in determining how this compound helps the host overcome pathogen-induced immunosuppression.

The rise of antibiotic resistance necessitates the exploration of alternative therapeutic strategies that target pathogen virulence rather than viability. nih.gov Anti-virulence therapies aim to disarm pathogens, making them more susceptible to the host's immune response. mdpi.com this compound's mode of action, which strengthens the host's own defenses, aligns perfectly with this paradigm. nih.gov By bolstering the host's innate ability to fight infection, this compound could be used in combination with traditional antibiotics to increase their efficacy or as a standalone therapy to mitigate the severity of infections. Further research should investigate the efficacy of this compound against a broader range of pathogens, including those known for high levels of antibiotic resistance and sophisticated virulence mechanisms. biorxiv.orgnih.gov The potential for this compound to reduce the selective pressure for antibiotic resistance by targeting the host rather than the pathogen is a particularly exciting prospect for future therapeutic development.

Q & A

Basic Research Questions

Q. How can researchers characterize the structural and functional properties of Aladapcin using spectroscopic and chromatographic methods?

- Methodological Answer : Employ nuclear magnetic resonance (NMR) spectroscopy to confirm the compound’s backbone structure, particularly focusing on its peptide-derived components. Pair this with high-performance liquid chromatography (HPLC) to assess purity and stability under varying pH conditions . Mass spectrometry (MS) can further validate molecular weight and fragmentation patterns. For functional analysis, conduct circular dichroism (CD) to study conformational changes in aqueous environments.

Q. What safety protocols should be prioritized when handling this compound in laboratory settings?

- Methodological Answer : Follow OSHA and EN166 standards for personal protective equipment (PPE), including nitrile gloves, lab coats, and face shields. Use fume hoods for weighing and synthesizing this compound to minimize inhalation risks. Regularly inspect gloves for integrity and dispose of contaminated materials in designated biohazard waste containers. Refer to safety data sheets for emergency procedures in case of accidental exposure .

Q. How can researchers design preliminary assays to evaluate this compound’s bioactivity as a taste modulator?

- Methodological Answer : Use cell-based assays (e.g., HEK293 cells expressing human taste receptors) to screen for receptor activation or inhibition. Quantify intracellular calcium flux via fluorescence imaging. Include positive controls (e.g., known taste modulators like miraculin) and negative controls (vehicle-only treatments) to validate assay specificity .

Advanced Research Questions

Q. How should contradictory data on this compound’s efficacy across different experimental models be reconciled?

- Methodological Answer : Apply empirical contradiction analysis (ECA) to identify systematic biases. For example, if in vitro results conflict with in vivo data, assess differences in bioavailability or metabolic degradation. Use meta-analytical techniques to quantify heterogeneity across studies and perform sensitivity analyses to isolate confounding variables (e.g., dosage, delivery method) .

Q. What strategies are recommended for isolating this compound’s mechanism of action in complex biological systems?

- Methodological Answer : Combine knock-out/knock-down models (e.g., CRISPR-Cas9-edited taste receptor genes) with competitive binding assays. Utilize isothermal titration calorimetry (ITC) to measure binding affinity and stoichiometry. Cross-reference findings with molecular dynamics simulations to predict interaction sites .

Q. How can researchers ensure reproducibility in this compound studies when scaling from bench to animal models?

- Methodological Answer : Standardize protocols using the ARRIVE guidelines for animal research. Document batch-to-batch variability in this compound synthesis (e.g., via HPLC purity logs). Implement blinded dosing and randomized cohort assignments. Share raw data and analysis scripts in open-access repositories to facilitate replication .

Data Analysis and Interpretation

Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound studies?

- Methodological Answer : Fit data to nonlinear regression models (e.g., Hill equation) to calculate EC50/IC50 values. Use bootstrapping to estimate confidence intervals for small sample sizes. For multi-variable experiments (e.g., time-dependent effects), apply mixed-effects models to account for repeated measures .

Tables for Key Methodological Comparisons

Guidelines for Formulating Research Questions

- FINER Criteria : Ensure questions are F easible (e.g., access to this compound synthesis protocols), I nteresting (address gaps in taste modulation mechanisms), N ovel (explore understudied applications), E thical (comply with IACUC protocols), and R elevant (align with sensory biology priorities) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.